1-[2-(4-Bromophenyl)-ethyl]-3,3-difluoropyrrolidine
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Overview
Description
1-[2-(4-Bromophenyl)-ethyl]-3,3-difluoropyrrolidine is a synthetic organic compound characterized by the presence of a bromophenyl group and difluoropyrrolidine moiety
Preparation Methods
The synthesis of 1-[2-(4-Bromophenyl)-ethyl]-3,3-difluoropyrrolidine typically involves multiple steps, including the formation of the bromophenyl ethyl intermediate and subsequent introduction of the difluoropyrrolidine group. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This method is widely used for forming carbon-carbon bonds and can be employed to couple the bromophenyl group with an ethyl group.
Bartoli’s reaction: This reaction can be used to introduce the pyrrolidine ring.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[2-(4-Bromophenyl)-ethyl]-3,3-difluoropyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for oxidation and reduction reactions, respectively. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(4-Bromophenyl)-ethyl]-3,3-difluoropyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 1-[2-(4-Bromophenyl)-ethyl]-3,3-difluoropyrrolidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenyl group can interact with hydrophobic pockets in proteins, while the difluoropyrrolidine moiety can form hydrogen bonds or other interactions with biological molecules .
Comparison with Similar Compounds
Similar compounds include:
1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: Known for its antiviral activity.
(2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene: Used in optoelectronic applications.
4-Bromobiphenyl: Another bromophenyl derivative with different applications.
1-[2-(4-Bromophenyl)-ethyl]-3,3-difluoropyrrolidine is unique due to the presence of the difluoropyrrolidine group, which imparts distinct chemical and biological properties compared to other bromophenyl derivatives.
Properties
IUPAC Name |
1-[2-(4-bromophenyl)ethyl]-3,3-difluoropyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2N/c13-11-3-1-10(2-4-11)5-7-16-8-6-12(14,15)9-16/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVPGRBUNVAOST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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